molecular formula C6H8O3 B8569570 4-methyl-2-oxopent-3-enoic acid

4-methyl-2-oxopent-3-enoic acid

Cat. No.: B8569570
M. Wt: 128.13 g/mol
InChI Key: IPRZLUTUTLJYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-oxopent-3-enoic acid is an organic compound with the molecular formula C6H8O3 It is a derivative of pentenoic acid and is characterized by the presence of a methyl group, a keto group, and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-methyl-2-oxopent-3-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of acetone with acrolein, followed by oxidation. The reaction typically requires a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic rearrangement of 4-pentenoic acid derivatives. This process often utilizes catalysts such as palladium or platinum to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-methyl-2-oxopent-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The double bond in the compound allows for electrophilic addition reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or hydrogen halides under appropriate conditions.

Major Products:

    Oxidation: 4-Methyl-2,3-dioxopentanoic acid.

    Reduction: 4-Methyl-2-hydroxy-3-pentenoic acid.

    Substitution: Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

4-methyl-2-oxopent-3-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-2-oxopent-3-enoic acid involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing transformations that lead to the formation of biologically active molecules. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .

Comparison with Similar Compounds

  • 4-Methyl-2-pentenoic acid
  • 3-Methyl-4-oxo-2-pentenoic acid
  • 2-Methyl-4-pentenoic acid

Comparison: 4-methyl-2-oxopent-3-enoic acid is unique due to the presence of both a keto group and a double bond, which confer distinct reactivity patterns compared to its analogs. For instance, 4-Methyl-2-pentenoic acid lacks the keto group, resulting in different chemical behavior. Similarly, 3-Methyl-4-oxo-2-pentenoic acid has a different position of the double bond, affecting its reactivity and applications .

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

4-methyl-2-oxopent-3-enoic acid

InChI

InChI=1S/C6H8O3/c1-4(2)3-5(7)6(8)9/h3H,1-2H3,(H,8,9)

InChI Key

IPRZLUTUTLJYFV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C(=O)O)C

Origin of Product

United States

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